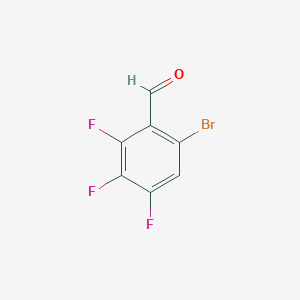

4-溴-8-甲基-2-(三氟甲基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

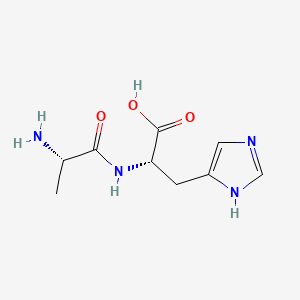

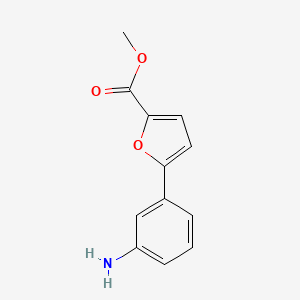

The compound 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the condensation of Et 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to give 4-trifluoromethyl-2-quinolinones, although this method yields poor results. Subsequent treatment with phosphoryl tribromide can afford 2-bromo-4-(trifluoromethyl)quinolines, which can be further modified to produce different quinoline derivatives . Another synthesis route reported is the intramolecular Friedel–Crafts reaction of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitrile derivatives, which provides a variety of 4-amino-2-(trifluoromethyl)quinolines in good to excellent yields .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield a wide range of compounds with different properties. The introduction of a trifluoromethyl group at the 4-position and a bromo substituent at the 2-position is a common structural motif in these derivatives .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including halogen/metal exchange followed by carboxylation, and consecutive treatment with lithium diisopropylamide and dry ice to yield carboxylic acids. Debromination reactions can also be performed to obtain different quinoline derivatives . The Sonogashira cross-coupling reaction is another method used to synthesize 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines, which can exhibit liquid crystal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl and bromo groups can affect the compound's reactivity, boiling point, melting point, and solubility. Some quinoline derivatives have been evaluated for their liquid crystal properties, which are dependent on the molecular length and the torsional angles between the quinoline and aryl moieties . Additionally, quinoline derivatives can exhibit diverse electrochemical, photocatalytic, and magnetic properties, which can be tailored by modifying the ligands and metal ions in their structures .

科学研究应用

化学合成和结构拓展

4-溴-8-甲基-2-(三氟甲基)喹啉及其衍生物主要参与化学合成和结构拓展过程。它们作为各种复杂有机化合物形成过程中的底物或中间体。例如:

喹啉衍生物合成中间体:该化合物已被用于通过缩合和环化反应合成4-(三氟甲基)喹啉,表明其在喹啉衍生物结构形成中的作用(Lefebvre, Marull, & Schlosser, 2003)。

反应性和立体效应:研究表明,这类化合物中的三氟甲基基团可以在特定条件下作为立体压力的发射器和传递器,影响化合物的反应性(Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006)。

官能化和卤素/金属交换:该化合物参与了它经历官能化和卤素/金属交换的反应,导致新颖分子的产生,这些分子在各个领域可能具有应用潜力(Marull & Schlosser, 2003)。

吡唑并[3,4-d]嘧啶衍生物形成:它已被用于形成吡唑并[3,4-d]嘧啶衍生物的反应中,表明其在合成具有潜在抗菌特性化合物方面的用途(Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006)。

新型磁性纳米结构的合成:该化合物已被用于合成新型磁性纳米结构,用于对水溶液中金属离子进行敏感检测,展示了其在纳米传感器开发中的应用(Pourfallah & Lou, 2018)。

属性

IUPAC Name |

4-bromo-8-methyl-2-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXMBKLFZUGDQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435046 |

Source

|

| Record name | 4-bromo-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-8-methyl-2-(trifluoromethyl)quinoline | |

CAS RN |

260973-04-4 |

Source

|

| Record name | 4-bromo-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)